A Comparative Analysis of Pyrazinamide and Pyrazine-2-carboximidamide Hydrochloride: Biological Effects and Research Perspectives
A Comparative Analysis of Pyrazinamide and Pyrazine-2-carboximidamide Hydrochloride: Biological Effects and Research Perspectives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazinamide, a cornerstone in the treatment of tuberculosis, stands as a testament to the therapeutic potential of pyrazine derivatives. Its unique mechanism of action, reliant on host-mediated acidic environments and enzymatic activation, has cemented its place in combination therapies. This guide provides a comprehensive technical overview of the biological effects of pyrazinamide, juxtaposed with an exploratory analysis of the structurally related but biologically uncharacterized Pyrazine-2-carboximidamide hydrochloride. While direct comparative data for the latter is absent in current literature, this document synthesizes information on the broader class of pyrazine derivatives to postulate potential avenues of research. Detailed experimental protocols for the evaluation of antimycobacterial activity and cytotoxicity are provided to empower researchers in the exploration of novel pyrazine-based therapeutic agents.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a diverse array of biologically active molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[1][2][3] This guide focuses on two specific examples of this scaffold: the well-established antitubercular drug, Pyrazinamide, and its lesser-known analog, Pyrazine-2-carboximidamide hydrochloride.
Pyrazinamide: A Clinically Vital Antitubercular Agent
Pyrazinamide (PZA) is a synthetic pyrazine derivative that is a first-line drug for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.[4] Its inclusion in combination therapy has been instrumental in shortening the duration of treatment and combating persistent, non-replicating mycobacteria.[5]
Chemical Identity
| Property | Value |
| IUPAC Name | pyrazine-2-carboxamide |
| CAS Number | 98-96-4 |
| Molecular Formula | C₅H₅N₃O |
| Molecular Weight | 123.11 g/mol |
Mechanism of Action: A Prodrug Approach
Pyrazinamide is a prodrug, meaning it is inactive in its administered form and requires enzymatic conversion to its active metabolite, pyrazinoic acid (POA).[6] This activation is a key feature of its mechanism and a determinant of its selective toxicity against M. tuberculosis.
The proposed mechanism of action involves several steps:
-
Passive Diffusion: Pyrazinamide diffuses into the mycobacterium.
-
Enzymatic Activation: Inside the bacillus, the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes pyrazinamide to pyrazinoic acid.
-
Acidic Environment Accumulation: The acidic environment within tuberculous lesions (pH ~5.5) is crucial for PZA's activity. In this acidic milieu, a portion of the pyrazinoic acid is protonated, becoming less membrane-permeable and thus accumulating within the bacterial cell.
-
Disruption of Cellular Functions: The accumulation of protonated POA is thought to disrupt membrane potential, interfere with energy production, and inhibit fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[6] More recent evidence also points to the inhibition of trans-translation and coenzyme A biosynthesis as potential targets.[5][7]
Biological Effects
The primary and most significant biological effect of pyrazinamide is its potent bactericidal activity against Mycobacterium tuberculosis, particularly against semi-dormant bacilli residing in acidic intracellular environments. It exhibits minimal activity against most other bacteria.
Pyrazine-2-carboximidamide Hydrochloride: An Uncharted Territory
In stark contrast to the wealth of information available for pyrazinamide, Pyrazine-2-carboximidamide hydrochloride remains largely uncharacterized in terms of its biological effects.
Chemical Identity
| Property | Value |
| IUPAC Name | pyrazine-2-carboximidamide;hydrochloride |
| CAS Number | 138588-41-7 |
| Molecular Formula | C₅H₇ClN₄ |
| Molecular Weight | 158.59 g/mol |
Structural Comparison with Pyrazinamide
The key structural difference between pyrazinamide and pyrazine-2-carboximidamide lies in the functional group attached to the pyrazine ring. Pyrazinamide possesses a carboxamide group (-CONH₂), while pyrazine-2-carboximidamide has a carboximidamide (amidine) group (-C(=NH)NH₂). This seemingly minor change can have profound effects on the molecule's physicochemical properties, such as its basicity, hydrogen bonding capacity, and susceptibility to enzymatic hydrolysis.
Postulated Biological Effects Based on Structure-Activity Relationships of Pyrazine Derivatives
While direct experimental data is lacking, we can infer potential biological activities of Pyrazine-2-carboximidamide hydrochloride based on the known structure-activity relationships (SAR) of other pyrazine derivatives.[8][9] The pyrazine core is a known pharmacophore, and modifications to its substituents can modulate its biological activity.
-
Antimicrobial Potential: Numerous pyrazine carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[10] The amidine group in Pyrazine-2-carboximidamide hydrochloride is more basic than the amide group in pyrazinamide, which could influence its interaction with biological targets. It is plausible that this compound may exhibit antibacterial or antifungal activity, although its spectrum of activity is likely to differ from that of pyrazinamide.
-
Antitubercular Activity: A critical question is whether Pyrazine-2-carboximidamide hydrochloride could be a substrate for pyrazinamidase. The structural similarity to pyrazinamide suggests this possibility. If it is hydrolyzed, the resulting pyrazinoic acid analog could potentially exhibit antitubercular activity. However, the amidine group might also render it resistant to PZase, leading to a lack of activity via this specific mechanism.
-
Other Potential Activities: The pyrazine scaffold has been incorporated into molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] Therefore, Pyrazine-2-carboximidamide hydrochloride could potentially possess activities beyond the antimicrobial sphere, warranting broader screening efforts.
Experimental Protocols for Comparative Evaluation
To elucidate the biological effects of Pyrazine-2-carboximidamide hydrochloride and compare them to pyrazinamide, a series of well-established in vitro assays are necessary.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For M. tuberculosis, the Resazurin Microtiter Assay (REMA) is a commonly used, rapid, and cost-effective method.[11][12][13][14][15]
Protocol: Resazurin Microtiter Assay (REMA)
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.8-1.0.
-
Dilute the culture to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Plates:
-
Perform serial twofold dilutions of Pyrazinamide and Pyrazine-2-carboximidamide hydrochloride in a 96-well microtiter plate. A typical concentration range to test would be from 200 µg/mL down to 0.78 µg/mL.
-
Include a positive control (mycobacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compounds.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading of Results:
-
After 7 days, add 20 µL of 0.01% resazurin solution to each well.
-
Incubate for a further 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth.
-
The MIC is defined as the lowest compound concentration that prevents this color change.
-
In Vitro Cytotoxicity Assay
It is crucial to assess the potential toxicity of any new compound to mammalian cells. The HepG2 human hepatoma cell line is a widely used model for in vitro cytotoxicity screening.[16][17][18][19]
Protocol: MTT Assay with HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Pyrazinamide and Pyrazine-2-carboximidamide hydrochloride for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
-
Conclusion and Future Directions
Pyrazinamide remains a critical tool in the global fight against tuberculosis, with a well-defined, albeit complex, mechanism of action. In contrast, Pyrazine-2-carboximidamide hydrochloride represents an intriguing yet unexplored chemical entity. The structural modification from a carboxamide to a carboximidamide group has the potential to significantly alter its biological activity.
Future research should focus on a systematic evaluation of Pyrazine-2-carboximidamide hydrochloride's biological effects, beginning with broad-spectrum antimicrobial screening, including against Mycobacterium tuberculosis. Should any activity be observed, further studies to elucidate its mechanism of action would be warranted. Comparative cytotoxicity studies against a panel of human cell lines will also be essential to assess its therapeutic potential. The exploration of such structurally related analogs is a vital endeavor in the ongoing search for novel and effective therapeutic agents.
References
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021). Journal of Medicinal Chemistry. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. (2005). Journal of Clinical Microbiology. [Link]
-
[In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests]. (1993). Kekkaku. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2023). Frontiers in Cellular and Infection Microbiology. [Link]
-
Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. (2023). Journal of Visualized Experiments. [Link]
-
Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. (1988). Antimicrobial Agents and Chemotherapy. [Link]
-
HepG2 Cytotoxicity, 72 hour. (n.d.). reframeDB. [Link]
-
Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (2022). European Journal of Medicinal Chemistry. [Link]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. (2002). Journal of Clinical Microbiology. [Link]
-
Structure and pharmacological activity of pyrazine. (2023). ResearchGate. [Link]
-
Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. (2014). Journal of Applied Pharmaceutical Science. [Link]
-
Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. (1988). Antimicrobial Agents and Chemotherapy. [Link]
-
Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. (2003). Journal of Antimicrobial Chemotherapy. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
-
Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. (2019). African Journal of Laboratory Medicine. [Link]
-
Mechanism of action on Pyrazinamide drug targets in susceptible and... (n.d.). ResearchGate. [Link]
-
The Bewildering Antitubercular Action of Pyrazinamide. (2017). Microbiology and Molecular Biology Reviews. [Link]
-
Mechanisms of Pyrazinamide Action and Resistance. (2014). Microbiology Spectrum. [Link]
-
Mechanisms of Pyrazinamide Action and Resistance. (2014). ASM Journals. [Link]
-
HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. [Link]
-
HepG2 in vitro Model to Predict Liver Toxicity. (2024). e-Learning - UNIMIB. [Link]
-
Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2023). Frontiers. [Link]
-
Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. (2022). Molecules. [Link]
-
DOT Language. (n.d.). Graphviz. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (n.d.). Daniele Teti. [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). Frontiers in Cellular and Infection Microbiology. [Link]
-
DOT (graph description language). (n.d.). Wikipedia. [Link]
-
Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses. (2012). Journal of Clinical Microbiology. [Link]
-
A Quick Introduction to Graphviz. (2017). Ryan P.C. McQuen. [Link]
-
Drawing graphs with dot. (2015). Graphviz. [Link]
-
Create graphs with DOT language. (n.d.). Plainion.GraphViz. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 11. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 13. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 16. reframeDB [reframedb.org]
- 17. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. elearning.unimib.it [elearning.unimib.it]
- 19. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
